2-Amino-3-(1-methylcyclopropyl)propanoic acid
Description
2-Amino-3-(1-methylcyclopropyl)propanoic acid (CAS: 1779412-49-5) is a non-proteinogenic amino acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. Its structure consists of a propanoic acid backbone substituted at the β-carbon with a 1-methylcyclopropyl group (Figure 1).
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-3-(1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2-3-7)4-5(8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
GXUBADBLASILKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is the Fmoc-based solid-phase peptide synthesis (SPPS) . Here are the key steps:
Protection: The amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.
Coupling: The protected amino acid is coupled to a resin-bound linker using standard peptide coupling reagents.
Deprotection: The Fmoc group is removed, exposing the amino group.
Cyclization: The cyclopropyl ring is formed by intramolecular cyclization.
Final Deprotection: Any remaining protecting groups are removed.
Industrial Production:
While industrial-scale production methods may vary, the SPPS approach can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis.
Biology: Investigated for its role in protein structure and function.
Industry: May find use in materials science or catalysis.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific context (e.g., as part of a peptide or drug). It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Biological Activity
2-Amino-3-(1-methylcyclopropyl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by a unique cyclopropyl moiety that may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-3-(1-methylcyclopropyl)propanoic acid can be represented as follows:
- IUPAC Name : 2-amino-3-(1-methylcyclopropyl)propanoic acid
- Molecular Formula : CHNO
- CAS Number : 2639408-03-8
This compound features an amino group, a carboxylic acid group, and a cyclopropyl group, which may contribute to its biological activity.
The biological activity of 2-Amino-3-(1-methylcyclopropyl)propanoic acid is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator in several biochemical pathways:
- Neurotransmitter Modulation : The compound potentially influences neurotransmitter systems, which could have implications for neurological disorders.
- Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties, suggesting that this amino acid derivative may also have therapeutic potential in inflammatory conditions.
Biological Activity Overview
The biological activities of 2-Amino-3-(1-methylcyclopropyl)propanoic acid can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective | Potential to protect neuronal cells from damage. |
| Anti-inflammatory | May reduce inflammation in various models. |
| Antioxidant | Possible ability to scavenge free radicals. |
| Enzyme Inhibition | Potential to inhibit specific enzymes related to disease processes. |
Neuroprotective Effects
A study investigating the neuroprotective effects of amino acid derivatives found that compounds with similar structures could prevent neuronal cell death in vitro. The proposed mechanism involves modulation of glutamate receptors, which are critical in excitotoxicity associated with neurodegenerative diseases.
Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry indicated that derivatives of amino acids can exhibit significant anti-inflammatory effects in animal models. The study highlighted the ability of these compounds to inhibit pro-inflammatory cytokines, suggesting that 2-Amino-3-(1-methylcyclopropyl)propanoic acid may share similar properties.
Enzyme Inhibition Studies
A patent application noted the inhibitory potential of this compound on specific enzymes involved in metabolic pathways. The research indicated promising results in inhibiting enzymes linked to metabolic disorders, which could pave the way for further therapeutic applications.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Storage: Recommended storage conditions are unspecified, but typical handling for amino acids involves refrigeration (2–8°C) to prevent degradation.
Comparison with Structurally Similar Compounds
The β-substituted propanoic acid scaffold is shared among several amino acid derivatives. Below is a detailed comparison of 2-amino-3-(1-methylcyclopropyl)propanoic acid with its structural analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological relevance.
Structural Features and Substituent Diversity
Key Observations :
- Cyclopropane Derivatives: The methylcyclopropyl (target compound) and methylidenecyclopropyl () substituents confer distinct steric and electronic profiles.
- Aromatic vs. Aliphatic Substituents: Naphthyl and thiophene groups increase lipophilicity compared to aliphatic substituents (e.g., methylamino in BMAA) .
Key Observations :
Key Observations :
- Neurotoxicity: BMAA’s methylamino group correlates with excitotoxicity, absent in cyclopropane derivatives .
- Halogen Effects : Bromophenyl substitution () improves binding in drug design, contrasting with the inert methylcyclopropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
